molecular formula C7H12ClNO2 B2567783 4-Azaspiro[2.4]heptane-7-carboxylic acid;hydrochloride CAS No. 2305253-40-9

4-Azaspiro[2.4]heptane-7-carboxylic acid;hydrochloride

Cat. No.: B2567783
CAS No.: 2305253-40-9
M. Wt: 177.63
InChI Key: FKIOTGFGQPBSDW-UHFFFAOYSA-N
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Description

4-Azaspiro[24]heptane-7-carboxylic acid;hydrochloride is a chemical compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azaspiro[2.4]heptane-7-carboxylic acid;hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the carboxylic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable amine and a cyclic ketone, the spirocyclic structure can be formed through a nucleophilic addition reaction followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization process and subsequent functionalization steps. The hydrochloride salt form is typically obtained by treating the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

4-Azaspiro[2.4]heptane-7-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Azaspiro[2.4]heptane-7-carboxylic acid;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-Azaspiro[2.4]heptane-7-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. This can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Azaspiro[2.4]heptane-7-carboxylic acid;hydrochloride: Similar in structure but with a different position of the nitrogen atom.

    Spiro[2.4]heptane-7-carboxylic acid: Lacks the nitrogen atom, resulting in different chemical properties.

    4-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride: Has an additional carbon in the ring, altering its size and reactivity.

Uniqueness

4-Azaspiro[2.4]heptane-7-carboxylic acid;hydrochloride is unique due to its specific spirocyclic structure and the presence of both a nitrogen atom and a carboxylic acid group. This combination of features makes it particularly versatile in various chemical reactions and applications.

Biological Activity

4-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride is a spirocyclic compound notable for its unique bicyclic structure, which incorporates a nitrogen atom. This compound has garnered attention for its biological activity, particularly in buffering applications and potential pharmacological effects.

  • Molecular Formula : C8H14ClN1O2
  • Molecular Weight : Approximately 173.63 g/mol
  • Functional Groups : Contains a carboxylic acid group which enhances its reactivity and solubility in aqueous environments.

Buffering Agent

Research indicates that 4-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride serves as an effective non-ionic organic buffering agent, maintaining pH levels between 6 and 8.5 in cell culture environments. This pH stability is crucial for various biochemical processes, making it valuable in laboratory settings.

Neurotransmitter Interaction

The compound's structural similarity to certain neurotransmitter analogs suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that it may influence neurotransmitter activity, which could have implications for pharmacological applications, particularly in neurology and psychiatry.

The mechanism of action involves the compound's ability to interact with specific molecular targets, potentially modulating enzyme activity or receptor interactions. Its spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, influencing various biochemical pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Methyl 5-azaspiro[2.4]heptane-7-carboxylateC8H14ClNO2Contains an additional methyl group on the nitrogen
5-Azaspiro[2.4]heptane-7-carboxylic acidC7H13N1O2Lacks the hydrochloride form; different nitrogen position
3-Azaspiro[5.5]undecane-9-carboxylic acidC11H17N1O2Larger ring system; different structural complexity

This table highlights the specific features that make 4-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride particularly valuable in biological research settings compared to other compounds.

Study on Buffering Capacity

A study demonstrated the buffering capacity of 4-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride in maintaining physiological pH levels during cell culture experiments. The results indicated that the compound effectively stabilized pH fluctuations caused by metabolic activities within the culture medium, thereby supporting cellular viability and function.

Pharmacological Implications

Research has explored the potential use of this compound as a lead structure for developing drugs targeting neurological disorders. Its interaction with neurotransmitter receptors has been investigated, suggesting it may modulate receptor activity, which could lead to therapeutic applications in treating conditions such as anxiety or depression.

Properties

IUPAC Name

4-azaspiro[2.4]heptane-7-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)5-1-4-8-7(5)2-3-7;/h5,8H,1-4H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIOTGFGQPBSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(C1C(=O)O)CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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